Sodium 3-methoxy-3-oxopropane-1-sulfonate Sodium 3-methoxy-3-oxopropane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 34911-90-5
VCID: VC2698452
InChI: InChI=1S/C4H8O5S.Na/c1-9-4(5)2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
SMILES: COC(=O)CCS(=O)(=O)[O-].[Na+]
Molecular Formula: C4H7NaO5S
Molecular Weight: 190.15 g/mol

Sodium 3-methoxy-3-oxopropane-1-sulfonate

CAS No.: 34911-90-5

Cat. No.: VC2698452

Molecular Formula: C4H7NaO5S

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-methoxy-3-oxopropane-1-sulfonate - 34911-90-5

Specification

CAS No. 34911-90-5
Molecular Formula C4H7NaO5S
Molecular Weight 190.15 g/mol
IUPAC Name sodium;3-methoxy-3-oxopropane-1-sulfonate
Standard InChI InChI=1S/C4H8O5S.Na/c1-9-4(5)2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
Standard InChI Key IFFQZJVFPBPAQU-UHFFFAOYSA-M
SMILES COC(=O)CCS(=O)(=O)[O-].[Na+]
Canonical SMILES COC(=O)CCS(=O)(=O)[O-].[Na+]

Introduction

Chemical Properties

Sodium 3-methoxy-3-oxopropane-1-sulfonate has distinct chemical and physical properties that contribute to its utility in various applications. The basic chemical information for this compound is summarized in Table 1.

PropertyValue
CAS Number34911-90-5
Molecular FormulaC4H7NaO5S
Molecular Weight190.15 g/mol
IUPAC NameSodium 3-methoxy-3-oxopropane-1-sulfonate
Standard InChIInChI=1S/C4H8O5S.Na/c1-9-4(5)2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
AppearanceSolid

The compound features a methoxy ester group connected to a propane chain with a sulfonate group at the opposite end, where the sulfonate's negative charge is balanced by the sodium cation. This structural arrangement contributes to the compound's stability and reactivity profile, making it valuable for various chemical transformations.

Physical Properties

Sodium 3-methoxy-3-oxopropane-1-sulfonate typically appears as a colorless solid at room temperature. Like many sodium salts of organic acids, it can exhibit hygroscopic properties, potentially absorbing moisture from the surrounding environment. The presence of both hydrophilic (sulfonate) and hydrophobic (methyl ester) moieties within its structure contributes to its solubility characteristics.

Chemical Reactivity

The compound's reactivity is primarily dictated by its functional groups. The sulfonate group makes it an effective nucleophile in various organic reactions, while the ester functionality provides additional opportunities for chemical transformations. This dual functionality makes sodium 3-methoxy-3-oxopropane-1-sulfonate particularly versatile in organic synthesis applications.

Synthesis Methods

The synthesis of sodium 3-methoxy-3-oxopropane-1-sulfonate can be achieved through several routes, with the most common involving reactions of sulfonic acids with suitable reagents under controlled conditions.

Laboratory Synthesis

In laboratory settings, sodium 3-methoxy-3-oxopropane-1-sulfonate is typically synthesized through a multi-step process involving:

  • Preparation of the sulfonic acid precursor

  • Esterification of the carboxylic acid group

  • Neutralization with sodium hydroxide or sodium carbonate to form the sodium salt

This approach allows for controlled reaction conditions and can achieve good yields with appropriate purification techniques.

Industrial Production

For commercial production, optimized processes focusing on cost-effectiveness, scalability, and environmental considerations are employed. These methods typically follow similar chemical principles to laboratory synthesis but often utilize continuous flow processes and more efficient reagents to maximize yield and minimize waste.

Applications in Organic Synthesis

Sodium 3-methoxy-3-oxopropane-1-sulfonate has emerged as a valuable reagent in organic synthesis, owing to its unique reactivity profile and functional group compatibility.

As a Building Block

The compound serves as an important building block for synthesizing more complex organosulfur compounds. Its dual functionality—the sulfonate group and the methyl ester—makes it particularly valuable in constructing molecules with specific structural features.

In Functional Group Transformations

Sodium 3-methoxy-3-oxopropane-1-sulfonate participates in various functional group transformations, including:

  • Nucleophilic substitution reactions

  • Esterification processes

  • Formation of carbon-sulfur bonds

  • Preparation of sulfonamides and related compounds

These transformations are essential in developing synthetic routes to pharmaceuticals, agrochemicals, and other specialty chemicals.

Research Findings and Future Directions

Recent research on sodium 3-methoxy-3-oxopropane-1-sulfonate highlights its versatility as a reagent in organic synthesis, with potential applications extending beyond traditional chemical processes. The compound's utility continues to be explored in various contexts, including medicinal chemistry and catalysis.

Current Research Developments

Current research focuses on expanding the applications of sodium 3-methoxy-3-oxopropane-1-sulfonate in novel synthetic methodologies. Researchers are investigating its potential as a precursor for synthesizing complex organosulfur compounds with applications in pharmaceuticals and materials science.

Future Research Directions

Future studies on sodium 3-methoxy-3-oxopropane-1-sulfonate are expected to explore:

  • Its applications in medicinal chemistry, particularly as a building block for drug candidates

  • Its role in catalytic processes, leveraging its unique reactivity profile

  • Development of more efficient and environmentally friendly synthetic routes

  • Expansion of its use in materials science applications

These research directions reflect the compound's continuing relevance in chemical research and development.

Comparison with Related Compounds

To better understand the significance of sodium 3-methoxy-3-oxopropane-1-sulfonate, it is helpful to compare it with structurally similar compounds, particularly its sulfinate analog. Table 2 provides a comparison of key properties.

PropertySodium 3-methoxy-3-oxopropane-1-sulfonateSodium 3-methoxy-3-oxopropane-1-sulfinate
CAS Number34911-90-590030-48-1
Molecular FormulaC4H7NaO5SC4H7NaO4S
Molecular Weight190.15 g/mol176.16 g/mol
Functional GroupSulfonate (-SO3Na)Sulfinate (-SO2Na)
Oxidation State of Sulfur+6+4

This comparison highlights the structural similarities between these compounds while emphasizing the differences in their sulfur oxidation states, which significantly impact their chemical reactivities and applications.

Analytical Methods for Identification

Various analytical techniques can be employed to identify and characterize sodium 3-methoxy-3-oxopropane-1-sulfonate in research and quality control contexts.

Spectroscopic Methods

Spectroscopic techniques useful for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 23Na)

  • Infrared (IR) spectroscopy for identifying key functional groups

  • Mass spectrometry for molecular weight confirmation

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and ion chromatography can be utilized for quantitative analysis and purity determination of sodium 3-methoxy-3-oxopropane-1-sulfonate in various contexts.

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